2-(Propylsulfanyl)naphthalene

Description

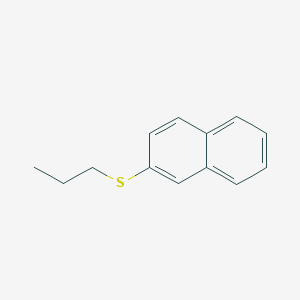

2-(Propylsulfanyl)naphthalene is a naphthalene derivative substituted with a propylsulfanyl (-S-C₃H₇) group at the 2-position. This compound belongs to the class of organosulfur aromatic hydrocarbons, where the sulfur atom bridges the naphthalene ring and a propyl chain. Such substitutions influence its chemical reactivity, solubility, and biological interactions. For instance, sulfanyl groups are known to enhance bioavailability and metabolic stability in medicinal chemistry contexts .

Properties

CAS No. |

75052-54-9 |

|---|---|

Molecular Formula |

C13H14S |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

2-propylsulfanylnaphthalene |

InChI |

InChI=1S/C13H14S/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 |

InChI Key |

COLCRCSUSPICGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

Substituents on naphthalene significantly alter its physical and chemical behavior. Below is a comparative analysis based on available

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 2-(Propylsulfanyl)naphthalene (Inferred) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~206.34 |

| Boiling Point (°C) | 218 | 245 | 241 | Higher (due to sulfanyl group) |

| Solubility in Water | Low (~30 mg/L) | Very low | Very low | Moderate (sulfanyl enhances polarity) |

| Log P (Lipophilicity) | 3.30 | 3.90 | 3.85 | ~4.5 (propyl chain increases hydrophobicity) |

Sources: Data for naphthalene and methyl derivatives from Table 1 in ; inferences for this compound based on substituent effects.

Key Observations:

- Sulfanyl substitution may improve aqueous solubility relative to methyl groups due to polarizable sulfur atoms .

Toxicological Profiles

Toxicological data for naphthalene and its methyl derivatives highlight critical differences:

| Compound | Acute Toxicity (Lung Lesions) | Glutathione Depletion Efficacy | Metabolic Rate |

|---|---|---|---|

| Naphthalene | High | High | Fast |

| 2-Methylnaphthalene | Moderate | Low | Slow |

| This compound | Not reported | Likely low (inferred) | Unknown |

Sources: ; inferences based on structural analogs.

Key Findings:

- The sulfanyl group in this compound may further slow metabolism due to steric hindrance or altered enzyme interactions, though experimental validation is needed.

Analytical Methods

Analytical challenges vary with substituents:

- Methylnaphthalenes are typically analyzed via gas chromatography (GC) or HPLC, with detection limits in the µg/L range .

- Sulfur-containing derivatives like this compound may require HPLC coupled with fluorescence or mass spectrometry for sensitive detection, as demonstrated for sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.